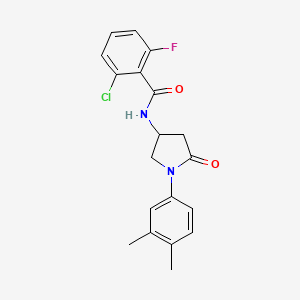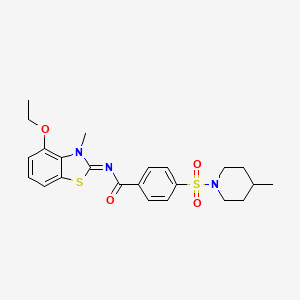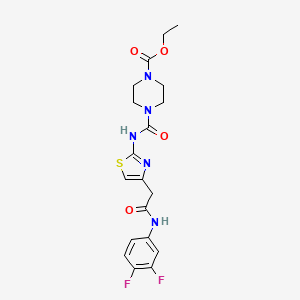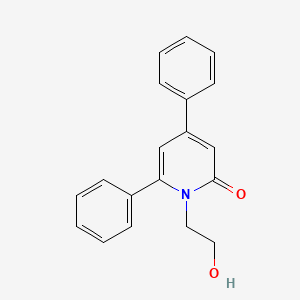
1-(2-Hydroxyethyl)-4,6-diphenylpyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Hydroxyethyl)piperazine” is a hydroxyalkyl substituted piperazine used in the preparation of pharmaceutical compounds . It’s also used as an intermediate in the manufacture of polyurethane catalysts, corrosion inhibitors, surfactants, synthetic fibers, and pharmaceuticals .
Synthesis Analysis
A high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine can be prepared by reacting piperazine and piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride . This is followed by reacting the piperazine monohydrochloride and 2-(2-chloroethoxy)ethanol in a solvent .
Molecular Structure Analysis
The molecular formula for “1-(2-Hydroxyethyl)piperazine” is C6H14N2O .
Chemical Reactions Analysis
The synthesis of piperazine derivatives has been explored in recent years, with methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Physical And Chemical Properties Analysis
“1-(2-Hydroxyethyl)piperazine” is a clear colorless liquid or viscous liquid with a refractive index of 1.5045-1.5085 @ 20°C . It’s miscible with water and also miscible in ethanol, acetone, ether benzene .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
1-(2-Hydroxyethyl)-4,6-diphenylpyridin-2-one has been studied for its crystal and molecular structure, particularly through single-crystal XRD analysis. This research helps in understanding the molecular arrangement and bonding in the compound, which is critical for its applications in various fields (Chekhlov, 2005).
Synthesis and Chemical Reactions
This compound has been involved in various synthesis processes and chemical reactions. For instance, its reactions with active methylene compounds have been explored, leading to the formation of novel products like 3-substituted 4,6-diphenyl-2H-thiopyran-2-ones and others (Shibuya, 1979). These types of studies contribute to the development of new chemical entities and understanding of reaction mechanisms.
Applications in Photopolymerization and 3D Printing
Research has been conducted on the use of derivatives of this compound in photopolymerization processes, especially in the context of 3D printing technologies. These studies explore its efficacy as a component in bimolecular photoinitiating systems, showcasing its potential in advanced manufacturing technologies (Fiedor et al., 2020).
Involvement in Organometallic Chemistry
The compound has found its way into the realm of organometallic chemistry, being a part of the synthesis and characterization of complexes with metals like platinum. This research provides insights into the formation of complexes with tridentate ligands and their potential applications (Cave et al., 1999).
Contribution to Drug Synthesis
Although excluding details related to drug use and dosage, it's noteworthy that this compound has been used in the synthesis of pharmaceuticals, demonstrating its versatility in medicinal chemistry (Yeung & Meanwell, 1998).
Photophysical Studies
Research into the photophysical properties of related compounds can provide insights into applications in sensing and imaging. For instance, studies on fluorescence behavior in hydrocarbon solvents have implications for sensing applications (Deng & Testa, 1998).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)-4,6-diphenylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-12-11-20-18(16-9-5-2-6-10-16)13-17(14-19(20)22)15-7-3-1-4-8-15/h1-10,13-14,21H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOCJXXMULIBPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

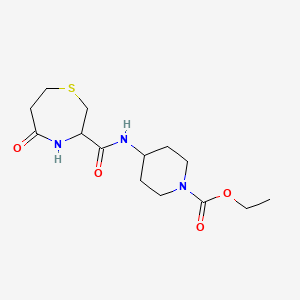
![(Z)-4-(((1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2402542.png)
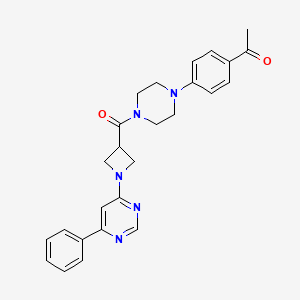

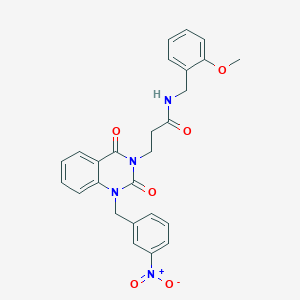
![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine](/img/structure/B2402548.png)
![2-(allylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2402550.png)

![4-((1H-imidazol-1-yl)methyl)-N-([2,4'-bipyridin]-4-ylmethyl)benzamide](/img/structure/B2402553.png)
![N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2402556.png)
